methyl (3R)-3-amino-3-(3-iodophenyl)propanoate
Overview
Description
“Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate” is a chemical compound. It contains multiple bonds, including aromatic bonds, and features an ester functional group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the total synthesis of indiacen B, a related compound, began from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) afforded the 1-iodo-2-methyl-3-nitrobenzene .Molecular Structure Analysis
The molecular structure of this compound includes an ester functional group and a secondary aromatic amine . It also contains an iodophenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, indole derivatives, which are structurally similar, have been extensively studied .Scientific Research Applications
Synthesis of Complex Molecules
Research has explored synthetic routes towards derivatives of 3-(phenylsulfonimidoyl)propanoic Acid, showcasing methods for imination of sulfoxide derivatives to create compounds with potential pharmaceutical applications, highlighting the compound's role in synthesizing complex molecules with specific conformational properties (Tye & Skinner, 2002).
Asymmetric Synthesis
The compound's utility in asymmetric synthesis is demonstrated through the stereoselective synthesis of 3-substituted phthalides, a process critical for creating optically active compounds used in drug research, underlining its importance in the development of pharmaceuticals with high enantiomeric excess (Everaere et al., 2001).
Biocatalysis
A significant application of this compound is found in biocatalysis, where isolated microorganisms were used to catalyze the hydrolytic reaction with substrates containing 3-amino-3-phenyl-propanoate ester, leading to the production of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. This underscores the compound's role in enabling enantioselective biocatalytic processes for pharmaceutical intermediates (Li et al., 2013).
Polymorphism and Hydrogen Bonding
The investigation into the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate provides insights into the compound's potential for forming diverse molecular structures through specific intermolecular interactions, essential for designing materials with desired physical properties (Podjed & Modec, 2022).
Novel Syntheses
Novel synthetic approaches to creating (S)-Esmolol, an important β-blocker, have been developed using hydrolytic kinetic resolution methods, highlighting the compound's application in innovative synthetic methodologies for pharmaceuticals (Narsaiah & Kumar, 2011).
Safety and Hazards
Future Directions
The future directions for research on “methyl (3R)-3-amino-3-(3-iodophenyl)propanoate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the interest in indole derivatives , it is likely that research in this area will continue to expand.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, which is resonance stabilized .
Biochemical Pathways
Similar compounds have been found to induce changes in carbon/nitrogen metabolism and secondary metabolism .
Pharmacokinetics
The compound is known to be a solid at room temperature, suggesting that its bioavailability may be influenced by factors such as solubility and stability .
Result of Action
Similar compounds have been found to modulate plant growth and secondary metabolite accumulation .
Properties
IUPAC Name |
methyl (3R)-3-amino-3-(3-iodophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDZJJLQZNVUKQ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=CC=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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